4-(2-Formylphenyl)-2-formylphenol, 95%
Overview
Description
4-(2-Formylphenyl)-2-formylphenol, 95% (4-FPF) is an organic compound belonging to the class of phenols, which are characterized by the presence of an aromatic ring with an attached hydroxyl group. 4-FPF is a white crystalline solid with a melting point of 126°C and a boiling point of 200°C. It is soluble in a variety of organic solvents and has a characteristic odor. 4-FPF has been used in a number of scientific research applications, and is of particular interest due to its unique biochemical and physiological effects.
Scientific Research Applications
4-(2-Formylphenyl)-2-formylphenol, 95% has a number of potential applications in scientific research. It has been used to study the effects of phenolic compounds on cellular and biochemical processes, as well as to study the effects of hydroxyl radicals on biological systems. 4-(2-Formylphenyl)-2-formylphenol, 95% has also been used as a model compound for the study of the effects of free radicals on DNA and other biomolecules. Additionally, 4-(2-Formylphenyl)-2-formylphenol, 95% can be used to study the effects of hydrophobic interactions on protein-protein interactions.
Mechanism of Action
The mechanism of action of 4-(2-Formylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 4-(2-Formylphenyl)-2-formylphenol, 95% is able to interact with proteins and other biomolecules due to its hydrophobic nature. This interaction is thought to be responsible for the biochemical and physiological effects of 4-(2-Formylphenyl)-2-formylphenol, 95%. Additionally, it is believed that 4-(2-Formylphenyl)-2-formylphenol, 95% can interact with DNA and other biomolecules due to its ability to form hydroxyl radicals. These hydroxyl radicals can cause damage to DNA and other biomolecules, leading to the observed effects of 4-(2-Formylphenyl)-2-formylphenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed that 4-(2-Formylphenyl)-2-formylphenol, 95% can interact with proteins and other biomolecules, leading to changes in their structure and function. Additionally, 4-(2-Formylphenyl)-2-formylphenol, 95% has been shown to cause DNA damage, leading to changes in gene expression and the production of new proteins. It is also believed that 4-(2-Formylphenyl)-2-formylphenol, 95% can interact with cell membranes, leading to changes in their permeability and function.
Advantages and Limitations for Lab Experiments
4-(2-Formylphenyl)-2-formylphenol, 95% is a relatively inexpensive compound and is relatively easy to synthesize, making it a suitable choice for laboratory experiments. Additionally, 4-(2-Formylphenyl)-2-formylphenol, 95% is soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, 4-(2-Formylphenyl)-2-formylphenol, 95% is also a potent compound and can cause DNA damage, so care must be taken when working with it in the laboratory. Additionally, the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on proteins and other biomolecules are not yet fully understood, so further research is needed in this area.
Future Directions
There are a number of potential future directions for 4-(2-Formylphenyl)-2-formylphenol, 95% research. One potential direction is to further study the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on proteins and other biomolecules. Additionally, further research could be done to study the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on gene expression and the production of new proteins. Additionally, further research could be done to study the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on cell membranes and their permeability and function. Finally, further research could be done to study the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on DNA damage and its potential applications in cancer therapy.
Synthesis Methods
4-(2-Formylphenyl)-2-formylphenol, 95% can be synthesized using several methods, including the Williamson ether synthesis. This involves the reaction of 4-bromophenol with 2-formylphenol in the presence of sodium hydroxide and a catalyst. Another possible method is the reaction of 4-chlorophenol with 2-formylphenol in the presence of sodium hydroxide and a catalyst. This method is often preferred due to its lower reactivity and cost.
properties
IUPAC Name |
5-(2-formylphenyl)-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-11-3-1-2-4-13(11)10-5-6-14(17)12(7-10)9-16/h1-9,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRXZJISRPMPMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685046 | |
Record name | 4'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Formylphenyl)-2-formylphenol | |
CAS RN |
1111120-67-2 | |
Record name | 4'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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